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2,6-Diazaspiro[3.4]octane, 6-propyl-

Catalog No.
S15980114
CAS No.
M.F
C9H18N2
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diazaspiro[3.4]octane, 6-propyl-

Product Name

2,6-Diazaspiro[3.4]octane, 6-propyl-

IUPAC Name

6-propyl-2,6-diazaspiro[3.4]octane

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-2-4-11-5-3-9(8-11)6-10-7-9/h10H,2-8H2,1H3

InChI Key

SNMFICALXQLGDB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2(C1)CNC2

2,6-Diazaspiro[3.4]octane, 6-propyl- is a bicyclic compound characterized by its unique spiro structure, where two rings are connected through a single atom. This compound belongs to the diazaspiro family, which features nitrogen atoms incorporated into the spiro framework. The molecular formula for 2,6-Diazaspiro[3.4]octane, 6-propyl- is C11_{11}H18_{18}N2_2, indicating the presence of two nitrogen atoms within its structure. The compound's spiro configuration contributes to its distinct chemical properties and biological activities.

Typical for spiro compounds. These reactions include:

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of more complex derivatives.
  • Reduction: Reduction reactions can modify functional groups within the compound.
  • Substitution Reactions: The nitrogen atoms in the spiro structure can facilitate nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Cyclization: The compound may also participate in cyclization reactions, expanding its structural diversity.

The biological activity of 2,6-Diazaspiro[3.4]octane, 6-propyl- has been explored in various contexts. Compounds in the diazaspiro class have shown potential pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives exhibit activity against bacterial strains.
  • Cytotoxic Effects: Certain analogs have demonstrated cytotoxicity against cancer cell lines.
  • Receptor Modulation: The compound may interact with specific receptors in biological systems, influencing metabolic pathways.

Synthesis of 2,6-Diazaspiro[3.4]octane, 6-propyl- can be achieved through several methods:

  • Kinugasa Reaction: This method involves a sequential reaction that combines nitrones and alkyne derivatives to form the desired spiro structure.
  • Conia-Ene Reaction: Following the Kinugasa reaction, a Conia-ene-type cyclization can be employed to enhance stereochemical outcomes and yield high diastereo- and enantioselectivity in the final product .
  • Multi-step Synthesis: Additional synthetic routes may involve multiple steps that introduce substituents onto the spiro framework, allowing for structural modifications.

The applications of 2,6-Diazaspiro[3.4]octane, 6-propyl- are diverse and include:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting specific biological pathways.
  • Chemical Research: It serves as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Potential applications in developing novel materials due to its unique structural properties.

Interaction studies involving 2,6-Diazaspiro[3.4]octane, 6-propyl- focus on its binding affinity with various biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors can provide insights into its pharmacological potential.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes involved in metabolic pathways may reveal therapeutic applications.

Several compounds share structural similarities with 2,6-Diazaspiro[3.4]octane, 6-propyl-. Notable examples include:

Compound NameMolecular FormulaKey Features
6-Methyl-1,6-diazaspiro[3.4]octaneC7_7H14_{14}N2_2Exhibits antitubercular activity; simpler structure
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylateC11_{11}H20_{20}N2_2O2_2Used as a reagent; contains carboxylate functional group
7-Oxo-2,6-diazaspiro[3.4]octaneC11_{11}H18_{18}N2_2O3_3Contains an oxo group; potential for diverse reactivity

These compounds highlight the uniqueness of 2,6-Diazaspiro[3.4]octane, 6-propyl-, particularly in its propyl substituent and specific biological activities that may differ from those of its analogs.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.146998583 g/mol

Monoisotopic Mass

154.146998583 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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